Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)-
CAS No.: 63133-97-1
Cat. No.: VC16033996
Molecular Formula: C31H45ClN2O4
Molecular Weight: 545.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63133-97-1 |
---|---|
Molecular Formula | C31H45ClN2O4 |
Molecular Weight | 545.2 g/mol |
IUPAC Name | N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)butanamide |
Standard InChI | InChI=1S/C31H45ClN2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-25-19-17-20-27(23-25)38-30(4-2)31(35)33-26-21-22-28(32)29(24-26)34(36)37/h17,19-24,30H,3-16,18H2,1-2H3,(H,33,35) |
Standard InChI Key | MBQFWSCVWKJOKE-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, including the formation of the butanamide backbone followed by the introduction of the chloro-nitrophenyl and pentadecylphenoxy groups. The reactions require specific catalysts or reagents to facilitate the desired bond formations while minimizing side reactions. Conditions such as temperature, pressure, and solvent choice are critical for optimizing yields.
Spectral and Analytical Information
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into its molecular configuration and purity.
Chemical and Physical Data
The following table summarizes key chemical and physical data for Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)-:
Property | Value |
---|---|
Molecular Formula | C31H45ClN2O4 |
Molecular Weight | 545.2 g/mol |
CAS Number | 63133-97-1 |
Density | 1.1 g/cm³ |
Boiling Point | 667.6°C at 760 mmHg |
Flash Point | 357.6°C |
LogP | 10.8507 |
Research Findings and Future Directions
While detailed biological activity data for Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is limited, its unique structure suggests potential for various applications. Future research should focus on elucidating its biological effects and exploring its utility in pharmaceutical and material science contexts.
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